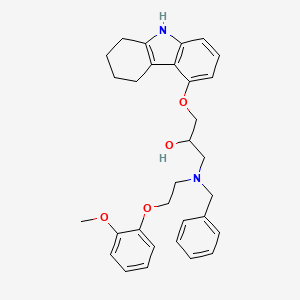

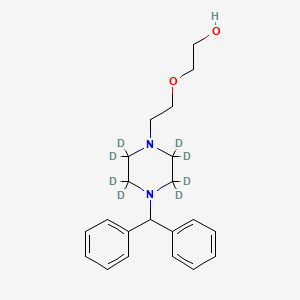

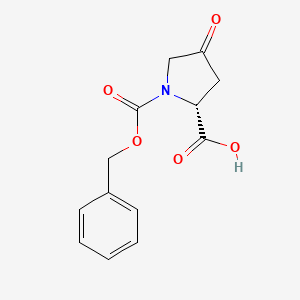

(S)-N-Demethyl Dapoxetine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation (PE) in men aged 18–64 years . It works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and as a consequence promoting ejaculatory delay .

Synthesis Analysis

A novel and practical asymmetric synthesis of dapoxetine hydrochloride was explored using the chiral auxiliary (S)-tert-butanesulfinamide. The synthesis was concise, mild, and easy to perform. The overall yield and stereoselectivity were excellent .Molecular Structure Analysis

The crystal structure of (S)-Dapoxetine hydrochloride (DAPHCl) has been determined from laboratory X-ray powder diffraction data with DASH and refined by the Rietveld method with TOPAS-Academic . The structure was evaluated and optimized by dispersion-corrected DFT calculations .Chemical Reactions Analysis

The synthesized catalysts have been checked in the asymmetric reduction of (E)-O-benzyl oxime 10 to produce the corresponding product of (S)-dapoxetine 11 .Physical And Chemical Properties Analysis

Dapoxetine has a molecular formula of C21H23NO and a molecular weight of 305.41 . It is rapidly absorbed after oral ingestion with a maximum plasma concentration after 1–2 h .Scientific Research Applications

Dapoxetine and Premature Ejaculation Treatment

Efficacy in Premature Ejaculation

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) specifically designed for the treatment of PE, shows substantial evidence in increasing intravaginal ejaculatory latency time significantly when compared with placebo. Patients report improved control over ejaculation, more satisfaction with intercourse, less ejaculation-related distress, and significantly reduced interpersonal difficulty (McCarty Ej & Dinsmore Ww, 2012; E. McCarty & W. Dinsmore, 2012).

Review of Current Literature

Current literature on the physiology of ejaculatory control, pathogenesis of PE, and available therapies indicate that dapoxetine is the unique, first-line, officially approved pharmacotherapy for PE. It signifies a move from opinion-based classifications and hypotheses to evidence-based clinical data (E. Jannini et al., 2015).

Comprehensive Treatment Approaches

An integrated approach combining medical treatment with sexual counseling represents a first-choice option for treating PE, highlighting dapoxetine's role in such strategies. This suggests the importance of a holistic approach to managing PE, considering both psychological and pharmacological interventions (G. Ciocca et al., 2013).

Mechanism of Action

Target of Action

The primary target of (S)-N-Demethyl Dapoxetine, similar to its parent compound Dapoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation, among other functions .

Mode of Action

This compound acts by inhibiting the neuronal reuptake of serotonin, leading to an increase in the extracellular level of this neurotransmitter . This potentiation of serotonin activity is thought to be related to the central ejaculatory neural circuit, which comprises spinal and cerebral areas that form a highly interconnected network .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin. By inhibiting the reuptake of serotonin, this compound can enhance the effects of serotonin in the synaptic cleft . The downstream effects of this action are complex and can influence various physiological processes, including mood regulation and ejaculation .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid absorption and elimination . It has a short half-life of approximately 1-2 hours , and its time to maximum serum concentration is about 1 hour . These properties contribute to its suitability for on-demand dosing . Furthermore, the pharmacokinetics of this compound can be influenced by factors such as the consumption of a high-fat meal and certain genetic polymorphisms .

Result of Action

The action of this compound results in a significant increase in ejaculatory latency, which can be beneficial in the treatment of conditions like premature ejaculation . In addition, studies have shown that it can ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and histopathological damage . It also reduces lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to ischemia/reperfusion-injured rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat meal can significantly prolong the time required for the compound to reach its peak concentration and area under the concentration-time curve . Additionally, the compound’s action can be affected by the physiological environment, such as the state of the serotonin system and the presence of ischemia/reperfusion injury .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

(S)-N-Demethyl Dapoxetine, as a derivative of Dapoxetine, is expected to interact with various enzymes, proteins, and other biomolecules. Dapoxetine has been shown to bind onto the human transcript of the 5-HT, norepinephrine (NE), and dopamine (DA) reuptake transporters

Cellular Effects

The cellular effects of this compound are not fully understood yet. Dapoxetine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent neuronal damage and improve functional outcomes in a model of ischemic stroke through the modulation of inflammation and oxidative stress . It’s possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Dapoxetine works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft, and as a consequence promoting ejaculatory delay . It’s plausible that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The beneficial effects of Dapoxetine therapy on the perceived control over ejaculation and satisfaction with sexual intercourse were sustained in a 9-month noncomparative extension phase of two identical 12-week, double-blind studies . This suggests that this compound may also have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Dapoxetine has been tested in animal models, showing promising results in the treatment of conditions like premature ejaculation

Metabolic Pathways

Dapoxetine is metabolized in the liver and kidneys , suggesting that this compound may also be involved in similar metabolic pathways

Transport and Distribution

Dapoxetine, a novel potent serotonin transport inhibitor, has a unique pharmacokinetic profile . It’s plausible that this compound may have similar transport and distribution characteristics within cells and tissues.

properties

IUPAC Name |

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)